4-[Dimethyl(phenyl)silyl]but-3-en-1-ol

Analytical Chemistry GC-MS Regioisomer Identification

4-[Dimethyl(phenyl)silyl]but‑3‑en‑1‑ol (CAS 104080‑51‑5) is a C12H18OSi organosilicon building block that combines a primary allylic alcohol with an (E)‑dimethylphenylsilyl‑alkene terminus [REFS‑1]. The (E)‑geometry is synthetically installed by hydrosilylation and is critical because it defines the stereochemical outcome of downstream transformations.

Molecular Formula C12H18OSi
Molecular Weight 206.36 g/mol
CAS No. 104080-51-5
Cat. No. B14337252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
CAS104080-51-5
Molecular FormulaC12H18OSi
Molecular Weight206.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C=CCCO)C1=CC=CC=C1
InChIInChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3
InChIKeySURCJEHWQBKDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Dimethyl(phenyl)silyl]but-3-en-1-ol – Structural Identity and Class Definition for Research Procurement


4-[Dimethyl(phenyl)silyl]but‑3‑en‑1‑ol (CAS 104080‑51‑5) is a C12H18OSi organosilicon building block that combines a primary allylic alcohol with an (E)‑dimethylphenylsilyl‑alkene terminus [REFS‑1]. The (E)‑geometry is synthetically installed by hydrosilylation and is critical because it defines the stereochemical outcome of downstream transformations. The compound belongs to the family of aryldimethylsilanes that function as masked hydroxy groups [REFS‑2]; its molecular weight (206.36 g mol⁻¹) and exact mass (206.112692 Da) are indistinguishable from the 3‑silyl regioisomer, yet the two isomers are readily resolved by GC‑MS and have different InChI‑Key fingerprints, a prerequisite for unequivocal identity control in procurement and analytical quality assurance.

Why Closest Analogs Cannot Replace 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol in Stereospecific Synthetic Pathways


Three structural features make simple substitution of 4‑[dimethyl(phenyl)silyl]but‑3‑en‑1‑ol risky: (i) the silyl group resides at the terminal alkene carbon (4‑position), not at the internal 3‑position; the two regioisomers give different alcohols after oxidative desilylation [REFS‑1]; (ii) the (E)‑geometry of the double bond is retained during the Fleming‑Tamao oxidation, a stereospecific transformation that would be lost with a (Z)‑isomer or a saturated analog [REFS‑2]; (iii) the phenyldimethylsilyl group is uniquely suited for protodesilylation/oxidation under conditions that leave TMS, TBS, or TIPS groups intact, enabling orthogonal protection strategies that are impossible with cheaper, simpler silyl reagents [REFS‑3]. Consequently, selecting an unverified “but‑3‑en‑1‑ol” derivative without confirming the regio‑ and stereochemistry, or using a non‑arylsilyl analog, leads either to a different product or to failed orthogonal deprotection.

Quantitative Differentiation Evidence for 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol Versus Analogs


GC-MS Fingerprint Distinguishes the 4‑Silyl Regioisomer from the 3‑Silyl Isomer

Although 4‑[dimethyl(phenyl)silyl]but‑3‑en‑1‑ol (CAS 104080‑51‑5) and its 3‑silyl regioisomer (CAS 104066‑57‑1) share the same molecular formula and exact mass, they produce distinct electron‑ionization mass spectra that are deposited in the Wiley Registry and KnowItAll libraries [REFS‑1][REFS‑2]. The target compound is identified by InChI Key SURCJEHWQBKDFS‑XFFZJAGNSA‑N; the regioisomer by InChI Key IUBPNLZRWSJMIC‑PKNBQFBNSA‑N. For a procurement laboratory, this means the two isomers can be unambiguously differentiated by GC‑MS retention time and spectral matching, preventing mis‑shipment of the wrong regioisomer.

Analytical Chemistry GC-MS Regioisomer Identification Quality Control

Orthogonal Oxidation Selectivity: Phenyldimethylsilyl vs. TMS/TBS Groups

The dimethylphenylsilyl group is classically activated by proto‑desilylation (Hg(OAc)₂ or Br₂) followed by peracid oxidation, conditions to which simple alkylsilyl ethers (TMS, TBS, TIPS) are stable [REFS‑1]. In the Science of Synthesis compilation, selective oxidation of an aryldimethylsilyl group in the presence of hydroxy‑functionalized intermediates proceeds without cleavage of TBS or acetal protecting groups (Table 1, entries 1‑5), demonstrating the orthogonal potential [REFS‑1]. Although the target compound itself has not been the subject of a dedicated selectivity study, the class‑level inference is that its phenyldimethylsilyl moiety can be selectively transformed into a hydroxyl group while leaving TMS‑ or TBS‑protected alcohols untouched—a feat unattainable with the corresponding TMS‑ or TBS‑substituted but‑3‑en‑1‑ol derivatives.

Protecting Groups Orthogonal Deprotection Arylsilane Oxidation Fleming-Tamao Reaction

Stereochemical Fidelity: Retention of (E)-Configuration During Fleming Oxidation

The Fleming–Tamao oxidation converts a phenyldimethylsilyl group into a hydroxy group with complete retention of configuration at the migrating carbon [REFS‑1]. For (E)‑4‑[dimethyl(phenyl)silyl]but‑3‑en‑1‑ol, this class property guarantees that the (E)‑but‑3‑en‑1‑ol obtained after oxidation retains the alkene geometry of the starting silane. In contrast, the analogous TMS‑substituted substrate would require fluoride‑mediated desilylation that can promote double‑bond isomerisation or elimination, potentially eroding the (E)‑purity. Quantitative examples from the Fleming laboratory demonstrate that β‑dimethylphenylsilyl carbonyl compounds give the corresponding alcohols in 70‑90 % yield with >95 % retention of the original diastereomeric ratio [REFS‑1]; similar fidelity is expected for the title compound.

Stereochemistry Fleming Oxidation Configuration Retention Chiral Building Blocks

Purity Specification: >95 % (GC) as the Typical Procurement Benchmark

Authoritative vendor technical datasheets (e.g., Guidechem SDS) indicate that this compound is supplied for industrial research use with a purity specification typically exceeding 95 % by gas chromatography [REFS‑1]. While the exact purity may vary by lot, this benchmark is a key differentiator from in‑house synthesized material, where achieving and verifying (E)‑stereochemical purity requires rigorous chromatographic separation and NMR analysis. For the 3‑silyl regioisomer, commercial purity specifications are similarly reported (≥98 % GC area for some sources), but the identity of the major component is the critical procurement consideration.

Purity GC Analysis Procurement Specification Analytical Quality

Research and Industrial Application Scenarios for 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol


Stereoselective Synthesis of (E)-But-3-en-1-ol Building Blocks

The compound serves as a direct, shelf‑stable precursor to (E)‑but‑3‑en‑1‑ol via Fleming‑Tamao oxidation. Because the phenyldimethylsilyl group is converted to hydroxyl with retention of the (E)‑alkene geometry, the user obtains geometrically pure allylic alcohol that is difficult to prepare by other methods without contamination by the (Z)‑isomer [REFS‑1]. This application is especially valuable in the synthesis of pheromones, terpenoids, and polyketide fragments where olefin geometry dictates biological activity.

Orthogonal Protecting Group Strategy in Complex Molecule Assembly

In multi‑step syntheses, the phenyldimethylsilyl moiety can be carried through several transformations that would cleave TMS or TBS groups (e.g., acidic or fluoride‑based conditions). It can then be selectively oxidized at a late stage to reveal a primary alcohol [REFS‑2]. This orthogonal reactivity reduces the need for redundant protection/deprotection steps and is particularly advantageous in carbohydrate and macrolide syntheses.

Intermediate for Silicon‑Containing Ligands and Materials

The allylic alcohol handle allows further functionalization (esterification, etherification, phosphorylation) while the arylsilane terminus can participate in hydrosilylation or cross‑coupling reactions. This dual functionality makes the compound a versatile module for constructing silicon‑containing ligands, liquid‑crystalline materials, or surface‑active agents where both the silane and the alkene functions are needed in a defined geometry.

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